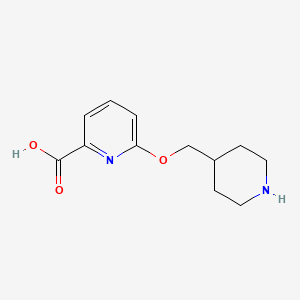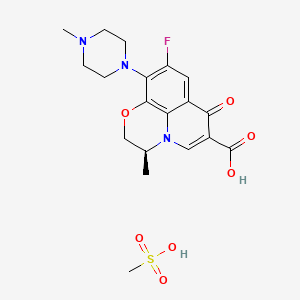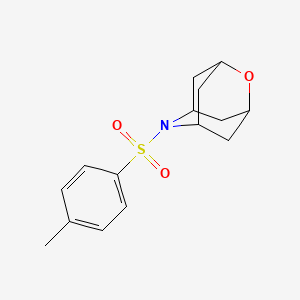
6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid, a derivative of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, was synthesized, showcasing the potential for creating new compounds in organic chemistry (Bolós et al., 1994).
- A study on cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, obtained from 4-(hydroxymethyl) pyridine, highlighted the precise structural determination through NMR techniques, which is crucial for understanding the properties and applications of related compounds (Hadri & Leclerc, 1993).
Photophysical Properties
- Research involving aromatic carboxylic acids, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, related to 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, has led to the development of lanthanide coordination compounds with interesting photophysical properties. These compounds have potential applications in materials science and photonics (Sivakumar et al., 2011).
Catalysis and Chemical Reactions
- The preparation of pyridine-4-carboxylic acid and piperidine-4-carboxylic acid through catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid demonstrates the versatility of these compounds in catalysis and synthesis processes (Wibaut, 2010).
- Studies on the effect of heterocyclic organic compounds like piperidine-4-carboxylic acid in the electrolytic coloring of anodized aluminum from tin(II) solutions suggest potential applications in materials science and surface finishing technologies (Moshohoritou et al., 1994).
Spectroscopic Analysis and Quantum Mechanical Study
- The spectroscopic properties of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various spectroscopic techniques, indicating the importance of these methods in analyzing the properties of complex organic molecules (Devi et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-2-1-3-11(14-10)17-8-9-4-6-13-7-5-9/h1-3,9,13H,4-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPIGFFKSPPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















